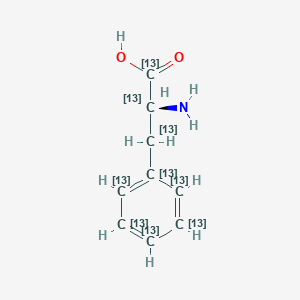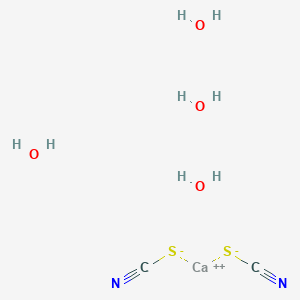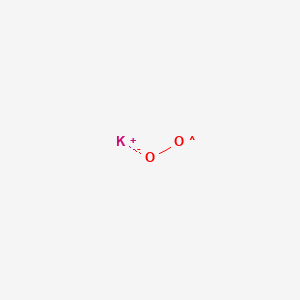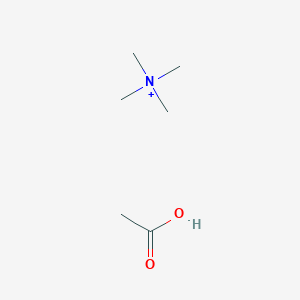
Acetic acid; tetramethylammonium ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; tetramethylammonium ion is a compound that combines acetic acid, a simple carboxylic acid, with the tetramethylammonium ion, a quaternary ammonium ion Acetic acid is well-known for its role in vinegar, while the tetramethylammonium ion is commonly used in organic synthesis and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tetramethylammonium ion typically involves the reaction of tetramethylammonium hydroxide with acetic acid. The reaction can be represented as follows:
N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is a salt that can be isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and concentration, such as crystallization or distillation, to ensure the desired purity and concentration of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid; tetramethylammonium ion can undergo various types of chemical reactions, including:
Substitution Reactions: The tetramethylammonium ion can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating a proton to bases.
Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Acid-Base Reactions: Strong bases such as sodium hydroxide or potassium hydroxide are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used, typically under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium salts.
Acid-Base Reactions: Products include water and the corresponding salt.
Esterification: Products include esters and water.
Wissenschaftliche Forschungsanwendungen
Acetic acid; tetramethylammonium ion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the semiconductor industry for etching and cleaning processes, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which acetic acid; tetramethylammonium ion exerts its effects depends on the specific application:
In Organic Synthesis: The tetramethylammonium ion acts as a nucleophile or a leaving group, facilitating various substitution reactions.
In Biological Systems: The compound can act as a buffer, maintaining pH stability in biochemical assays.
In Industrial Processes: The acetic acid component can participate in acid-base reactions, while the tetramethylammonium ion can aid in solubilizing organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium Hydroxide: Similar in structure but lacks the acetic acid component.
Tetramethylammonium Chloride: Contains chloride instead of the acetate ion.
Quaternary Ammonium Salts: A broad class of compounds with similar ammonium ion structures but different anions.
Uniqueness
Acetic acid; tetramethylammonium ion is unique due to its combination of a carboxylic acid and a quaternary ammonium ion. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C6H16NO2+ |
|---|---|
Molekulargewicht |
134.20 g/mol |
IUPAC-Name |
acetic acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1; |
InChI-Schlüssel |
MRYQZMHVZZSQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



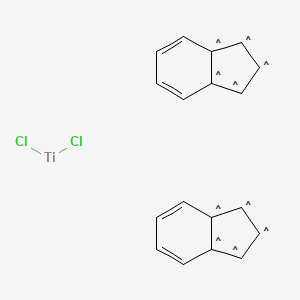
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
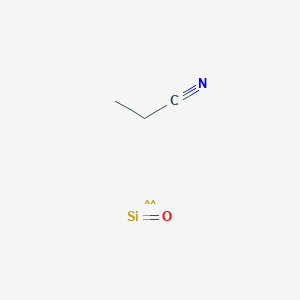
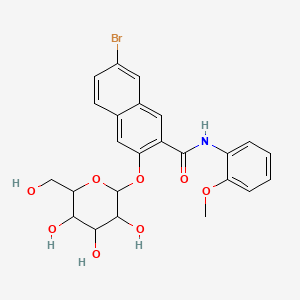
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
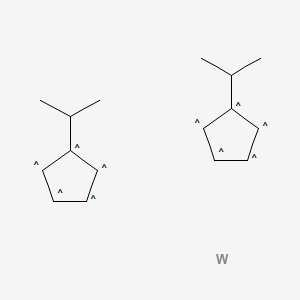
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
